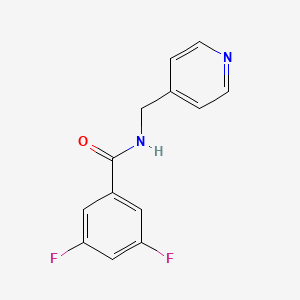

3,5-difluoro-N-(4-pyridinylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,5-difluoro-N-(4-pyridinylmethyl)benzamide” is an organic compound with the molecular formula C13H10F2N2O . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds with significant interest due to their unusual physical, chemical, and biological properties. The presence of fluorine atoms, strong electron-withdrawing substituents, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues 3,5-difluoro-N-(4-pyridinylmethyl)benzamide can be utilized in the synthesis of fluorinated pyridines, which are valuable in the development of new agricultural products with improved properties .

Radiobiology and Imaging Agents

The compound’s derivatives, specifically 18 F-substituted pyridines , show potential as imaging agents for various biological applications. They are particularly interesting for the synthesis of radiolabeled compounds used in local radiotherapy of cancer .

Agricultural Chemistry

In agriculture, the introduction of fluorine atoms into lead structures is a common modification to enhance physical, biological, and environmental properties. Compounds like 3,5-difluoro-N-(4-pyridinylmethyl)benzamide are part of this trend, contributing to the development of new agrochemicals .

Pharmaceutical Development

The fluorine atom is a common feature in pharmaceuticals, with about 10% of all drugs containing it. The unique properties of fluorinated compounds, such as 3,5-difluoro-N-(4-pyridinylmethyl)benzamide , make them candidates for the discovery of new medicinal drugs .

Synthesis of Bioisosteric Compounds

The difluoromethylene group is considered a bioisosteric substitute for various functional groups. It is used to modify metabolic stability, lipophilicity, and other characteristics of biologically active molecules3,5-difluoro-N-(4-pyridinylmethyl)benzamide could be a precursor for the synthesis of such bioisosteric compounds .

Development of Phosphonate Analogs

Phosphonate analogs mimic natural phosphates and are important in cellular structures. The difluoromethylene group in 3,5-difluoro-N-(4-pyridinylmethyl)benzamide can be used to create non-hydrolyzable analogs of natural phosphates, targeting key parts of cellular structures .

Peptidomimetics

The compound can be involved in the synthesis of peptidomimetics incorporating the (difluoromethyl)phosphonate moiety. These compounds are valuable in the study of protein interactions and enzyme inhibition .

Modification of Organic Molecules

Organic molecules modified with fluorine substituents, such as 3,5-difluoro-N-(4-pyridinylmethyl)benzamide , are used to enhance pharmacokinetic properties and biological activity. This modification is a standard tool in drug design .

Wirkmechanismus

Target of Action

The primary targets of 3,5-difluoro-N-(4-pyridinylmethyl)benzamide are currently unknown. This compound is a derivative of benzamide , which is known to have various applications in the field of medicine . .

Mode of Action

Benzamide derivatives are known to interact with their targets through hydrogen bonding

Biochemical Pathways

As a benzamide derivative, it may potentially influence pathways related to the targets of other benzamide compounds . .

Result of Action

Some benzamide derivatives have shown biological activity, such as antitumoral and anticonvulsive activities , but it’s unclear whether this compound has similar effects.

Eigenschaften

IUPAC Name |

3,5-difluoro-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-11-5-10(6-12(15)7-11)13(18)17-8-9-1-3-16-4-2-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIYZARKYZNBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-difluoro-N-(pyridin-4-ylmethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)

![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)

![5-methyl-2-(4-nitrophenyl)-4-({[(1-propionyl-4-piperidinyl)methyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5110329.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)

![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)

![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)